

Surugatoxin: A Technical Guide to its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Surugatoxin

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Abstract

This technical guide provides a comprehensive overview of **Surugatoxin** (SGTX), a potent neurotoxin isolated from the Japanese ivory shell, *Babylonia japonica*. Following a significant food poisoning incident in Suruga Bay, Japan, in 1965, scientific investigation led to the discovery of this complex molecule.^[1] **Surugatoxin** is a specific, reversible, and competitive antagonist of ganglionic nicotinic acetylcholine receptors (nAChRs), making it a valuable tool for neuroscience research and a potential lead compound in drug development.^[1] This document details the initial discovery, presents available quantitative data on its biological activity, outlines the experimental protocols for its isolation and characterization, and illustrates its mechanism of action through a signaling pathway diagram.

Discovery and Background

In September 1965, an outbreak of food poisoning affecting 26 individuals was reported in the Ganyudo area of Suruga Bay, Shizuoka Prefecture, Japan.^[1] The symptoms were traced to the consumption of the Japanese ivory mollusk, *Babylonia japonica*.^[1] Patients exhibited a range of symptoms including visual and speech disorders, mydriasis (pupil dilation), abdominal distention, dry mouth, numbness of the lips, and constipation.^[1] These clinical manifestations were indicative of a blockade of the autonomic nervous system.^[1] Subsequent research led to the isolation of the causative agent from the mid-gut gland of the mollusk, which was named **Surugatoxin** after Suruga Bay.^[1]

Further studies revealed that the toxicity of the shellfish was seasonal, primarily occurring from July to September. It was later discovered that **Surugatoxin** and its analogues, **neosurugatoxin** and **prosurugatoxin**, are likely the metabolic products of a marine bacterium belonging to the Coryneform group, which bioaccumulates in the mollusk.[\[1\]](#)

Physicochemical Properties

Surugatoxin is a colorless crystalline substance with the following properties:

Property	Value	Reference
Chemical Formula	C ₂₅ H ₂₆ BrN ₅ O ₁₃	[1]
Molecular Weight	684.409 g/mol	[1]
Solubility	Insoluble in organic solvents, very low solubility in water.	[1]

Biological Activity and Pharmacology

Surugatoxin exerts its toxic effects by acting as a potent and specific antagonist of ganglionic nicotinic acetylcholine receptors (nAChRs).[\[1\]](#) It is reported to be 50-100 times more potent than the classic ganglionic blocker hexamethonium.[\[1\]](#) The blockade is reversible and competitive, and it is believed that SGTx binds to the closed state of the nAChR channel-receptor complex.[\[1\]](#)

Quantitative Pharmacological Data

The following tables summarize the key quantitative data on the biological activity of **Surugatoxin** from various studies.

Table 1: In Vivo Effects of **Surugatoxin**

Animal Model	Route of Administration	Dose	Observed Effect	Reference
Cat	Intravenous (i.v.)	50 nmol/kg	Prolonged fall in blood pressure.	[2]
Cat	Intravenous (i.v.)	37-50 nmol/kg	Inhibition of hypertensive and hypotensive responses to DMPP and vagal nerve stimulation.	[2]
Cat	Close intra-arterial	6.2-12.3 nmol/kg	Blockade of contractile response of the nictitating membrane to preganglionic stimulation.	[2]
Cat	Intravenous (i.v.)	0.15-0.2 mg/kg	Depression of spontaneous movement, mydriasis, and relaxation of the nictitating membrane.	[1]
Mouse	Intravenous (i.v.)	0.5-1.0 mg/kg	Disturbances in gait, suppression of spontaneous motility, and mydriasis.	[1]
Mouse	Intraperitoneal (i.p.)	20-40 mg/kg	Depression of respiratory movement and tremor.	[1]

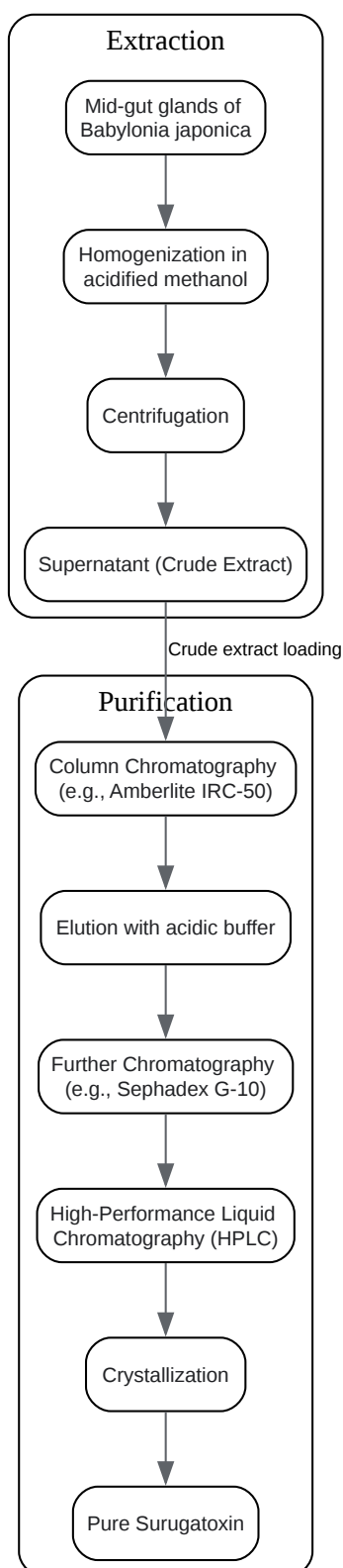
Table 2: In Vitro Effects and Binding Affinity of **Surugatoxin**

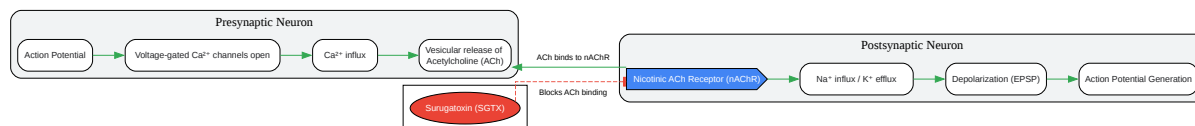
Preparation	Method	Concentration/ Value	Observed Effect	Reference
Guinea-pig isolated ileum	Contraction assay	12.3 nM - 1.23 μM	Shifted to the right and depressed the dose-response curves for nicotine and DMPP.	[2]
Rat superior cervical ganglion	Electrophysiolog y	0.2 μM and 2 μM	Apparent dissociation constants (Kd) of 58 nM and 76 nM, respectively, against carbachol- induced depolarization.	[1]
Rat isolated phrenic nerve- diaphragm	Nerve-muscle preparation	< 12.3 μM	No effect on indirectly or directly stimulated responses.	[2]

Experimental Protocols

While the original, detailed step-by-step isolation protocol from the initial work by Kosuge and colleagues in the early 1970s is not readily available in the searched literature, the following outlines a general workflow based on related publications for the isolation and purification of similar toxins from *Babylonia japonica*.

General Workflow for Toxin Extraction and Purification





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- To cite this document: BenchChem. [Surugatoxin: A Technical Guide to its Discovery, Isolation, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1226930#surugatoxin-discovery-and-isolation-from-babylonia-japonica]

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